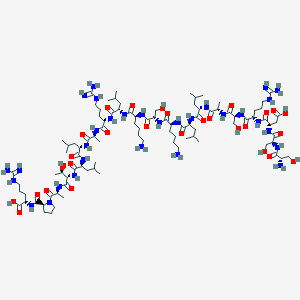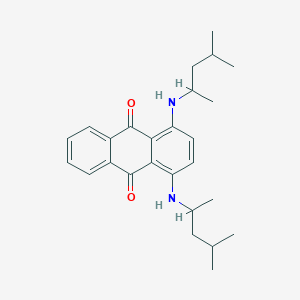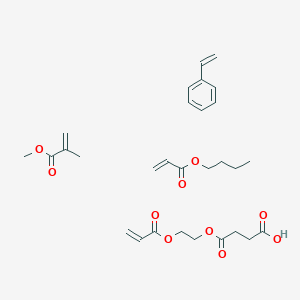
Befiperide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Befiperide is a small molecule drug that acts as an agonist at serotonin 5-HT1 receptors. It was initially developed by AbbVie, Inc. for the treatment of behavioral and psychotic disorders. its development was discontinued after reaching Phase 1 clinical trials .
Métodos De Preparación
The synthesis of Befiperide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The synthesis begins with the formation of a substituted piperazine ring.
Introduction of the Benzofuran Moiety: The benzofuran group is introduced through a series of reactions involving halogenation and nucleophilic substitution.
Final Coupling: The final step involves coupling the piperazine and benzofuran intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not well-documented due to its discontinued status. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Befiperide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Befiperide has been explored for various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptor agonists.
Biology: Investigated for its effects on serotonin pathways and receptor binding.
Medicine: Explored for potential therapeutic applications in treating behavioral and psychotic disorders.
Industry: Limited industrial applications due to its discontinued status.
Mecanismo De Acción
Befiperide exerts its effects by acting as an agonist at serotonin 5-HT1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The primary molecular targets are the serotonin receptors located in the central nervous system .
Comparación Con Compuestos Similares
Befiperide can be compared with other serotonin receptor agonists, such as:
Buspirone: Another serotonin receptor agonist used for the treatment of anxiety disorders.
Sumatriptan: A serotonin receptor agonist used for the treatment of migraines.
Tegaserod: A serotonin receptor agonist used for the treatment of irritable bowel syndrome.
This compound is unique in its specific receptor binding profile and its discontinued status, which limits its availability for further research and development .
Propiedades
Número CAS |
100927-14-8 |
|---|---|
Fórmula molecular |
C25H31N3O2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H31N3O2/c1-19(2)20-7-9-22(10-8-20)25(29)26(3)12-13-27-14-16-28(17-15-27)23-6-4-5-21-11-18-30-24(21)23/h4-11,18-19H,12-17H2,1-3H3 |
Clave InChI |
XZHMFCUWVDUYBV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |
| 100927-14-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)


